2-Hydroxypropyl methacrylate

Description

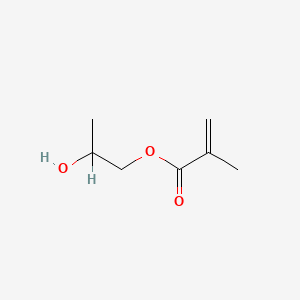

Chemical Structure and Functional Group Analysis of 2-Hydroxypropyl Methacrylate (B99206)

HPMA, with the chemical formula C7H12O3, is an ester derived from methacrylic acid and propane-1,2-diol. chemicalbook.comnih.govatamanchemicals.com Its structure is characterized by two primary functional groups that dictate its chemical behavior and versatility: the methacrylate moiety and the hydroxyl group. chemicalbook.comatamanchemicals.com These groups provide HPMA with the ability to undergo polymerization while also offering a site for subsequent chemical modifications. chemicalbook.com

Methacrylate Moiety and its Polymerization Potential

The methacrylate group within the HPMA molecule contains a carbon-carbon double bond, which makes it highly susceptible to free-radical polymerization. chemicalbook.com This is a common and efficient method for creating long-chain polymers. chemicalbook.com Initiated by compounds such as azobisisobutyronitrile (AIBN), the polymerization of HPMA can form poly(2-hydroxypropyl methacrylate) (PHPMA) homopolymers. smolecule.comontosight.ai Furthermore, HPMA can readily copolymerize with a wide range of other monomers, including acrylic acid, vinyl acetate, and styrene, allowing for the synthesis of copolymers with a broad spectrum of properties. chemicalbook.comatamankimya.com This polymerization potential is fundamental to its use in creating diverse polymeric materials. atamanchemicals.com

Hydroxyl Group Functionality and Chemical Modification Potential

The pendant hydroxyl (-OH) group is a key feature of the HPMA monomer, imparting hydrophilicity and providing a reactive site for further chemical reactions. chemicalbook.comatamanchemicals.com This functionality allows for post-polymerization modifications, such as esterification or cross-linking, which can be used to create complex polymer networks and grafted structures. chemicalbook.comatamanchemicals.com The presence of the hydroxyl group enhances the adhesion of HPMA-based polymers to various substrates, improves their water solubility, and is crucial for applications requiring biocompatibility. chemicalbook.comatamanchemicals.com In the biomedical field, this hydroxyl group can be used to attach drugs, imaging agents, or targeting ligands to the polymer backbone. researchgate.net

Isomeric Considerations in Commercial this compound

Commercial HPMA is typically a mixture of two structural isomers due to its synthesis method, which usually involves the reaction of methacrylic acid with propylene (B89431) oxide. smolecule.comindustrialchemicals.gov.auoecd.org This process results in the formation of a primary isomer, this compound (CAS No. 923-26-2), and a secondary isomer, 1-methyl-2-hydroxyethyl methacrylate (also referred to as 2-hydroxy-1-methylethyl methacrylate). smolecule.comoecd.orgresearchgate.net The mixture of these isomers is assigned the CAS No. 27813-02-1. industrialchemicals.gov.auoecd.org The ratio of these isomers in commercial products is typically around 70-80% of the primary isomer and 20-30% of the secondary isomer. oecd.org

Isomer Comparison

| Feature | This compound (Primary Isomer) | 1-Methyl-2-hydroxyethyl Methacrylate (Secondary Isomer) |

| Hydroxyl Group Position | Attached to the second carbon of the propyl chain | Attached to the first carbon of the propyl chain |

| CAS Number | 923-26-2 industrialchemicals.gov.auoecd.org | 4664-49-7 oecd.org |

| Typical Commercial % | 70-80% oecd.org | 20-30% oecd.org |

Historical Overview of this compound Research and Development

The development of hydroxy-functional methacrylates like HPMA is closely tied to the broader history of acrylic polymer chemistry. A pivotal moment in the related field of biomedical polymers was the invention of soft hydrogel contact lenses from poly(2-hydroxyethyl methacrylate) (pHEMA) by Otto Wichterle and Drahoslav Lím in the 1950s and 1960s. nih.govfupress.net This pioneering work on a similar hydrophilic monomer spurred significant research into other hydroxyalkyl methacrylates for biomedical applications. fupress.netresearchgate.net

In the mid-1970s, research led by Jindřich Kopeček at the Czechoslovak Academy of Sciences focused on developing N-(2-hydroxypropyl)methacrylamide (which has a similar side chain to HPMA) copolymers as water-soluble, non-immunogenic macromolecular carriers for drugs. atamanchemicals.comnih.gov This research led to the first polymer-drug conjugate, PK1, entering clinical trials, demonstrating the potential of such systems. atamanchemicals.com These early successes in creating biocompatible and functional polymers laid the groundwork for the extensive investigation and application of HPMA in various advanced material and biomedical contexts. atamanchemicals.comnih.gov

Significance of this compound in Advanced Materials and Biomedical Fields

The unique combination of a polymerizable methacrylate group and a functional hydroxyl group makes HPMA a highly versatile monomer with significant applications in both advanced materials and biomedical fields. chemicalbook.comimarcgroup.com

In the realm of advanced materials , HPMA is used to enhance the performance of coatings, adhesives, and resins. smolecule.comchemicalbook.com Its incorporation into polymer formulations improves durability, weather and UV resistance, flexibility, and adhesion to substrates. chemicalbook.comatamanchemicals.com It is used in automotive coatings, industrial paints, and as a comonomer in resins for chemical anchors and sealants for vacuum impregnation of metal components. jamorin.comatamanchemicals.com

In the biomedical field , HPMA's significance is even more pronounced. chemicalbook.com The resulting polymer, poly(this compound) (pHPMA), is hydrophilic, biocompatible, and can form hydrogels, which are three-dimensional polymer networks that can absorb large amounts of water. chemicalbook.comontosight.ai These properties make it an excellent material for:

Drug Delivery Systems : HPMA-based polymers are used to create carriers that can improve the solubility and stability of drugs, offering controlled release. chemicalbook.comontosight.ainih.gov The polymer can be designed to respond to physiological triggers like pH or temperature. chemicalbook.com

Tissue Engineering : pHPMA hydrogels can act as scaffolds that support cell growth and tissue regeneration due to their physical similarity to living tissue. ontosight.ai

Medical Devices : Its biocompatibility makes it a preferred material for components of medical devices, including dental materials and contact lenses. chemicalbook.comindustrialchemicals.gov.au

Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C7H12O3 nih.govchemicalbook.com |

| Molecular Weight | 144.17 g/mol nih.govchemicalbook.com |

| Appearance | Colorless liquid chemicalbook.comatamankimya.com |

| Density | ~1.066 g/mL at 25°C chemicalbook.comchemicalbook.com |

| Boiling Point | 57 °C at 0.5 mmHg chemicalbook.comchemicalbook.com |

| Solubility | Soluble in water and many organic solvents chemicalbook.comchemicalbook.comchemicalbook.com |

| IUPAC Name | 2-hydroxypropyl 2-methylprop-2-enoate nih.gov |

Structure

3D Structure

Properties

IUPAC Name |

2-hydroxypropyl 2-methylprop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12O3/c1-5(2)7(9)10-4-6(3)8/h6,8H,1,4H2,2-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VHSHLMUCYSAUQU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(COC(=O)C(=C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

25703-79-1 | |

| Record name | Poly(2-hydroxypropyl methacrylate) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=25703-79-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID1029629 | |

| Record name | 2-Hydroxypropyl 2-methylacrylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1029629 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

144.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Crystals or white crystalline solid. (NTP, 1992), Liquid | |

| Record name | POLY(2-HYDROXYPROPYL METHACRYLATE) | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20938 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2-Propenoic acid, 2-methyl-, 2-hydroxypropyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

Solubility |

less than 1 mg/mL at 73 °F (NTP, 1992) | |

| Record name | POLY(2-HYDROXYPROPYL METHACRYLATE) | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20938 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

CAS No. |

25703-79-1, 923-26-2 | |

| Record name | POLY(2-HYDROXYPROPYL METHACRYLATE) | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20938 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2-Hydroxypropyl methacrylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=923-26-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Hydroxypropyl methacrylate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000923262 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Poly(2-hydroxypropyl methacrylate) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025703791 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Propenoic acid, 2-methyl-, 2-hydroxypropyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Hydroxypropyl 2-methylacrylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1029629 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-hydroxypropyl methacrylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.901 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-HYDROXYPROPYL METHACRYLATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V9B8S034AW | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Melting Point |

430 to 433 °F (NTP, 1992) | |

| Record name | POLY(2-HYDROXYPROPYL METHACRYLATE) | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20938 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Synthesis and Derivatization of 2 Hydroxypropyl Methacrylate

Established Synthetic Pathways for 2-Hydroxypropyl Methacrylate (B99206)

2-Hydroxypropyl methacrylate (2-HPMA) is a significant monomer in polymer chemistry, valued for the hydroxyl functionality it imparts to acrylic resins. atamankimya.com Its synthesis is primarily achieved through two well-established industrial methods: the direct esterification of methacrylic acid with 1,2-propanediol and the ring-opening reaction of propylene (B89431) oxide with methacrylic acid. smolecule.com

The synthesis of 2-HPMA can be performed via the direct esterification of methacrylic acid with 1,2-propanediol. smolecule.comgoogle.com This is a reversible equilibrium reaction catalyzed by an acid. google.com In this process, the carboxylic acid group of methacrylic acid reacts with one of the hydroxyl groups of 1,2-propanediol to form the monoester and water. google.comresearchgate.net

To drive the reaction toward the product side and achieve high yields, the water formed during the reaction is typically removed, often through azeotropic distillation. google.com The process involves charging the reactants and an acid catalyst into a reactor. google.com While this method is straightforward, controlling the reaction to prevent the formation of diester byproducts and other impurities is a key consideration.

A more common and direct industrial manufacturing route for 2-HPMA involves the reaction of propylene oxide with methacrylic acid. atamankimya.comarpadis.com This method is an addition reaction where the epoxide ring of propylene oxide is opened by the carboxylic acid. The reaction is highly exothermic and results in the formation of 2-HPMA. atamankimya.com This process is favored for its high atom economy, as it does not produce water as a byproduct, simplifying purification. google.com The reaction is typically carried out in a liquid phase within a reactor equipped for precise temperature control. google.comgoogle.com

The choice of catalyst is crucial for both efficiency and selectivity in 2-HPMA synthesis.

For the esterification of methacrylic acid with 1,2-propanediol , strong acids such as sulfuric acid are often used as catalysts to accelerate the reaction rate. researchgate.net

For the reaction of propylene oxide with methacrylic acid , various catalysts are employed to facilitate the ring-opening of the epoxide. A common catalyst mentioned in the literature is iron (III) oxide (Fe₂O₃), also referred to as Indian red. google.com This catalyst promotes the reaction between the acid and the epoxide at moderate temperatures. google.com The molar ratio of the catalyst to the reactants is a critical parameter that influences the reaction kinetics. google.com

In addition to catalysts, polymerization inhibitors are essential during synthesis to prevent the premature polymerization of the methacrylate monomer, which is highly reactive. jamorin.com A frequently used inhibitor is p-hydroxyanisole, also known as hydroquinone (B1673460) monomethyl ether (MEHQ). google.com This inhibitor is effective in the presence of oxygen and helps ensure the stability of the monomer during production and storage. google.comjamorin.com

Achieving high purity 2-HPMA requires careful optimization of several reaction parameters, particularly for the more prevalent propylene oxide route. Key variables include temperature, reactant molar ratio, and reaction time. google.comgoogle.com

The reaction is typically conducted at elevated temperatures, often in the range of 80°C to 96°C. google.comgoogle.com Maintaining a stable temperature is critical; one method involves using a water bath or a water quench system to manage the exothermic nature of the reaction. google.comgoogle.com The molar ratio of propylene oxide to methacrylic acid is generally kept slightly in excess of 1:1, for instance, between 1.05:1 and 1.2:1, to ensure the complete conversion of the methacrylic acid. google.comgoogle.com

The process often involves the slow, dropwise addition of propylene oxide to the heated mixture of methacrylic acid, catalyst, and inhibitor over a period of 1 to 2 hours. google.com Following the addition, the reaction is allowed to continue for another 0.5 to 1.5 hours to ensure completion. google.com Progress can be monitored by measuring the remaining methacrylic acid content. google.com The final purification step to obtain high-purity 2-HPMA is typically vacuum distillation, where the product is collected as a fraction at a specific temperature and pressure range, such as 73-79°C under 4-6 mmHg. google.com

Below is a table summarizing typical reaction conditions for the synthesis of 2-HPMA from methacrylic acid and propylene oxide.

| Parameter | Value | Reference |

| Reactants | Methacrylic Acid, Propylene Oxide | google.com, google.com |

| Catalyst | Iron (III) Oxide (Indian Red) | google.com |

| Inhibitor | p-Hydroxyanisole (MEHQ) | google.com |

| Molar Ratio (Propylene Oxide : Methacrylic Acid) | 1.05:1 to 1.2:1 | google.com, google.com |

| Reaction Temperature | 80°C - 96°C | google.com, google.com |

| Reaction Time | 1.5 - 3.5 hours | google.com |

| Purification Method | Reduced Pressure Distillation | google.com |

Novel Synthetic Methodologies and Chemical Modifications of this compound

Research into 2-HPMA extends beyond its primary synthesis to include its chemical modification to produce novel derivatives with specialized properties. The reactive hydroxyl group serves as a prime site for such derivatization.

A significant area of research involves the synthesis of phosphorus-containing methacrylate monomers, which can be used to impart properties such as flame retardancy and improved adhesion to polymers. rsc.org These derivatives can be prepared by reacting the hydroxyl group of a hydroxyalkyl methacrylate, such as 2-HPMA, with a phosphorus-containing reactant.

One established method involves the reaction of a hydroxyl-containing monomer with diethylchlorophosphate. semanticscholar.orgresearchgate.net In this reaction, the hydroxyl group on the 2-HPMA molecule acts as a nucleophile, attacking the phosphorus atom of diethylchlorophosphate. This results in the formation of a phosphate (B84403) ester linkage and the elimination of hydrogen chloride. The reaction is typically carried out in the presence of a base, such as triethylamine, to act as an acid scavenger. researchgate.net The resulting monomer combines the polymerizable methacrylate group with a pendant phosphate group, creating a functional monomer for use in specialty polymers. semanticscholar.org

Michael Addition Reactions for this compound Functionalization

The functionalization of methacrylate monomers through Michael addition reactions is a significant strategy for creating novel monomers and polymers with tailored properties. In the context of this compound (HPMA), this reaction is particularly effective when applied to its derivatives containing an acrylate (B77674) group, such as 3-(acryloyloxy)-2-hydroxypropyl methacrylate (AHPMA). The Michael addition, specifically the aza-Michael addition of amines, demonstrates high regioselectivity, favoring the acrylate group over the less reactive methacrylate group. acs.orgmdpi.com

This selective reactivity allows for the precise synthesis of functionalized monomers. For instance, the reaction of AHPMA with various primary and secondary amines leads to the formation of new hydroxylated monomers. acs.org The stoichiometry of the reactants is a critical factor in determining the final product; by controlling the molar ratio of the amine to the acrylate, either secondary amine (mono-adduct) or tertiary amine (bis-adduct) products can be selectively synthesized. acs.org

These reactions are often highly exothermic and can proceed efficiently without the need for a catalyst, particularly when carried out in bulk. acs.org However, in cases where reactants are not miscible, a solvent may be required. acs.org The addition of a catalytic amount of a weak acid, such as acetic acid, can also be employed to facilitate the reaction. mdpi.com This methodology has been used to prepare dimethacrylate crosslinkers by reacting AHPMA with various diamines, such as 4,7,10-trioxa-1,13-tridecanediamine (B1294451) and piperazine, in a 2:1 molar ratio, yielding the desired crosslinker quantitatively. mdpi.com

The resulting functionalized monomers, which incorporate nitrogen-linked groups and additional hydroxyl functionalities, are valuable precursors for photopolymerization, leading to highly cross-linked networks with enhanced thermal and mechanical properties. acs.org

Table 1: Examples of Aza-Michael Addition Reactions for Functionalization

| Reactants | Molar Ratio (AHPMA:Amine) | Conditions | Product Type | Reference |

|---|---|---|---|---|

| 3-(acryloyloxy)-2-hydroxypropyl methacrylate (AHPMA) + Ethanolamine | 1:1 | Bulk, No Catalyst | Secondary Amine (Mono-adduct) | acs.org |

| 3-(acryloyloxy)-2-hydroxypropyl methacrylate (AHPMA) + Diethylene glycol amine | 2:1 | Bulk, No Catalyst | Tertiary Amine (Bis-adduct) | acs.org |

| 3-(acryloyloxy)-2-hydroxypropyl methacrylate (AHPMA) + 1,6-Hexanediamine | 2:1 | - | Tetramethacrylate Monomer | acs.org |

| 3-(acryloyloxy)-2-hydroxypropyl methacrylate (AHPMA) + Piperazine | 2:1 | Acetic Acid Catalyst, 37°C | Dimethacrylate Crosslinker | mdpi.com |

Grafted Structures and Complex Polymer Network Formation via this compound

The dual functionality of this compound, comprising a polymerizable methacrylate group and a reactive hydroxyl group, makes it an exceptionally versatile monomer for creating complex polymer architectures. chemicalbook.com The hydroxyl group serves as a key site for post-polymerization modification, enabling the formation of grafted structures and intricate polymer networks through reactions like esterification or cross-linking. chemicalbook.comsmolecule.com This capability is crucial for developing materials with specialized properties for advanced applications. chemicalbook.com

Graft copolymerization is a prominent technique used to modify the surface properties of various polymer substrates. A notable example is the chemical grafting of 2-HPMA, often in a mixture with other monomers like acrylic acid (AA), onto poly(ethylene terephthalate) (PET) fibers. asianpubs.org This process, typically initiated by a free-radical initiator such as benzoyl peroxide (Bz2O2), enhances properties like moisture regain and dyeability of the otherwise hydrophobic PET fibers. Research has shown that using 2-HPMA as a comonomer significantly increases the amount of acrylic acid that can be introduced onto the PET fibers, demonstrating a synergistic effect. The optimal conditions for such grafting reactions are determined by systematically varying parameters like initiator concentration, monomer concentration, temperature, and reaction time.

Table 2: Optimized Conditions for Grafting 2-HPMA/AA onto PET Fibers

| Parameter | Optimal Condition | Reference |

|---|---|---|

| Initiator (Bz2O2) Concentration | 4.0×10⁻³ mol/dm³ | |

| Monomer Mixture Concentration | 0.2 mol/dm³ | |

| Monomer Ratio (AA:2-HPMA) | 20% AA + 80% 2-HPMA | |

| Temperature | 90°C | |

| Time | 60 min |

Purification and Characterization Techniques for this compound Monomer

The purification of this compound monomer is essential to ensure its quality and performance in polymerization processes, as impurities can adversely affect the properties of the final polymer. The primary industrial method for purifying 2-HPMA after its synthesis—typically from the reaction of methacrylic acid and propylene oxide—is distillation under reduced pressure. guidechem.comatamankimya.comgoogle.com This technique effectively separates the monomer from less volatile reactants, byproducts, and polymerization inhibitors added during synthesis. google.com For example, after synthesis, the reaction mixture can be transferred to a Claisen distilling flask and distilled under a vacuum of 4-6 mmHg to collect the pure 2-HPMA fraction at a temperature range of 73-79°C. google.com

For laboratory-scale purification or the removal of specific impurities, other techniques such as chromatography and extraction are employed. Thin-layer chromatography (TLC) has been described for the analysis and small-scale preparative purification of the closely related 2-hydroxyethyl methacrylate (HEMA). nih.gov Column chromatography is also effective; for instance, a similar monomer, 3-(acryloyloxy)-2-hydroxypropyl methacrylate, was purified using chromatography with a dichloromethane (B109758) and hexane (B92381) solvent system to eliminate a diacrylate derivative. mdpi.com Furthermore, extraction methods can be utilized to remove specific byproducts. An extraction process using a mixed solution of water and aliphatic hydrocarbons has been developed to remove ethylene (B1197577) glycol dimethacrylate from HEMA, leveraging the solubility differences between the monomer and the impurity. google.com These methods highlight common strategies that can be adapted for the high-purity preparation of 2-HPMA.

Spectroscopic Analysis (NMR, IR, GC-MS) of this compound and its Isomers

A combination of spectroscopic techniques is indispensable for the comprehensive characterization of this compound (2-HPMA) and its structural isomers. Commercial 2-HPMA is typically a mixture of isomers, primarily this compound and its structural isomer, 2-hydroxy-1-methylethyl methacrylate. ugent.be

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for separating and identifying these isomers. ugent.beanalytice.com It is routinely used for the qualitative and quantitative analysis of methacrylates, confirming the presence of different isomers and other potential impurities in a sample. ugent.beamericanlaboratory.com

Nuclear Magnetic Resonance (NMR) Spectroscopy provides detailed structural information.

¹H NMR spectra are used to identify the specific protons in the molecule. For 2-HPMA, characteristic peaks include those for the two vinyl protons of the methacrylate group at approximately 6.09 ppm and 5.54 ppm, and the methyl protons of the methacrylate group around 1.9 ppm. mdpi.com Analysis of ¹H NMR spectra at 360 MHz has been used to report the specific NMR parameters for both the 2-hydroxypropyl and the 2-hydroxy-1-methylethyl isomers, allowing for their differentiation. ugent.be

¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule, and reference spectra are available for 2-HPMA. chemicalbook.com

Infrared (IR) Spectroscopy is used to identify the functional groups present in the 2-HPMA molecule. The IR spectrum of 2-HPMA exhibits characteristic absorption bands corresponding to the hydroxyl (-OH) group, the carbonyl (C=O) group of the ester, and the carbon-carbon double bond (C=C) of the methacrylate moiety. This technique is also used to monitor the progress of polymerization by observing the disappearance of the C=C bond signal. mdpi.comchemicalbook.com

Table 3: Key Spectroscopic Data for this compound

| Technique | Feature | Typical Chemical Shift / Signal | Reference |

|---|---|---|---|

| ¹H NMR | Methacrylate Vinyl Protons | ~6.09 ppm, ~5.54 ppm | mdpi.com |

| Methacrylate Methyl Protons | ~1.9 ppm | mdpi.com | |

| IR | Hydroxyl Group (-OH) | Broad band ~3400 cm⁻¹ | chemicalbook.com |

| Carbonyl Group (C=O) | Strong band ~1720 cm⁻¹ | chemicalbook.com | |

| Vinyl Group (C=C) | Band ~1637 cm⁻¹ | mdpi.com | |

| GC-MS | Isomer Analysis | Separation and identification of 2-hydroxypropyl and 2-hydroxy-1-methylethyl methacrylate isomers | ugent.beanalytice.com |

Polymerization Mechanisms and Kinetics of 2 Hydroxypropyl Methacrylate

Free-Radical Polymerization of 2-Hydroxypropyl Methacrylate (B99206)

Free-radical polymerization is the most common method for polymerizing 2-hydroxypropyl methacrylate. chemicalbook.com This process involves the initiation of radical species that subsequently propagate by adding monomer units, leading to the formation of long polymer chains. The reaction can be influenced by factors such as temperature, initiator type, and solvent.

The formation of poly(this compound) (PHPMA) via free-radical polymerization can be initiated using thermal initiators, photoinitiators, or redox systems. The choice of initiator depends on the desired polymerization conditions and application.

Thermal Initiators: Azo compounds and peroxides are common thermal initiators.

Azobisisobutyronitrile (AIBN): This is a frequently used initiator that decomposes upon heating to generate free radicals. Polymerization of HPMA is often conducted at temperatures around 60°C when using AIBN.

Benzoyl Peroxide (BPO): BPO is another effective thermal initiator that can be used in combination with a reducing agent (co-initiator), such as N,N-dimethylaniline (DMA), to facilitate polymerization at lower temperatures.

Photoinitiators: Polymerization can be triggered by exposure to ultraviolet (UV) light when a photoinitiator is included in the formulation. atamankimya.com This method, known as UV curing, is advantageous for applications requiring rapid polymerization at ambient temperatures. For instance, polyurethane methacrylate prepolymers end-capped with HPMA can be cured using a photoinitiator like PI 1173 under UV irradiation. nih.gov

Aqueous Dispersion Polymerization: PHPMA latex particles can be synthesized via aqueous dispersion polymerization. A typical system involves heating HPMA in water at 60°C with a steric stabilizer, such as poly(N-vinylpyrrolidone) (PNVP), and a water-soluble initiator. researchgate.net

The table below summarizes typical initiation systems and conditions for HPMA polymerization.

| Initiator Type | Initiator Example | Co-initiator/Condition | Typical Temperature | Polymerization Method |

| Thermal (Azo) | Azobisisobutyronitrile (AIBN) | Heat | ~60°C | Solution/Bulk |

| Thermal (Peroxide) | Benzoyl Peroxide (BPO) | N,N-dimethylaniline (DMA) | Room Temperature | Bulk (e.g., bone cements) |

| Photochemical | Photoinitiator PI 1173 | UV Light | Room Temperature | UV Curing |

| Aqueous | Water-soluble initiator | Poly(N-vinylpyrrolidone) | 60°C | Aqueous Dispersion |

This table is generated based on data from cited research articles. nih.govresearchgate.net

The homopolymerization of HPMA results in the formation of poly(this compound), a water-insoluble polymer despite the monomer's partial water solubility. researchgate.net The kinetics of this process are characteristic of methacrylate polymerization.

Research using pulsed-laser polymerization has provided insight into the propagation rate coefficient (kp) for HPMA. The kp value for HPMA is notably high compared to other common methacrylates. At 50°C, the propagation rate coefficient for HPMA is more than double that of methyl methacrylate (MMA) and approximately 50% higher than that of n-dodecyl methacrylate. acs.org This indicates a high reactivity of the HPMA monomer in free-radical propagation.

The homopolymerization process can be carried out using various techniques, including bulk, solution, and dispersion polymerization, to produce PHPMA with different physical forms, such as solid resins or aqueous latexes. researchgate.net

Copolymerization of this compound with Other Monomers

HPMA is frequently copolymerized with other vinyl monomers to impart specific properties, such as improved adhesion, flexibility, and hydrophilicity, to the final polymer. chemicalbook.com The hydroxyl groups in HPMA can also serve as sites for cross-linking. jamorin.com

HPMA can be copolymerized with a wide variety of monomers through free-radical mechanisms. atamankimya.comjamorin.com Common comonomers include:

Acrylates and Methacrylates: Methyl methacrylate (MMA), butyl methacrylate (BMA), and 2-hydroxyethyl methacrylate (HEMA).

Styrenics: Styrene.

Vinyl Compounds: Vinyl acetate, vinyl chloride. atamankimya.com

Other Monomers: Acrylonitrile, maleic acid esters, and butadiene. jamorin.com

The tendency of a monomer to copolymerize can be predicted using the Alfrey-Price Q-e scheme. For this compound, the reported values are Q = 0.79 and e = 0.20 . sci-hub.se These values suggest that HPMA has reactivity comparable to other common methacrylates and will readily copolymerize with them. For comparison, the copolymerization of a similar monomer, 2,3-dihydroxypropyl methacrylate (DHPMA), with N-isopropylacrylamide (NIPAm) showed reactivity ratios of rDHPMA = 3.09 and rNIPAm = 0.11, indicating that DHPMA has a greater preference for adding to itself (homopolymerization) than to NIPAm. mdpi.com

Block copolymers containing PHPMA segments can be synthesized using controlled radical polymerization techniques, which allow for the sequential addition of different monomer blocks. These materials are of interest for applications in nanotechnology and biomaterials due to their ability to self-assemble.

Examples of block copolymers synthesized using HPMA include:

Poly(stearyl methacrylate)-b-poly(this compound) (PSMA-PHPMA): These diblock copolymers can be prepared via Reversible Addition-Fragmentation Chain-Transfer (RAFT) polymerization. whiterose.ac.uk

Poly(glycerol monomethacrylate)-b-poly(this compound) (PGMA-PHPMA): These copolymers are often used to form self-assembled hydrogels. researchgate.net

Polystyrene-b-poly(3-chloro-2-hydroxypropyl methacrylate): This block copolymer can be synthesized via Nitroxide-Mediated Polymerization (NMP), demonstrating the versatility of HPMA derivatives in controlled polymerization methods. rsc.org

Poly(ethylene glycol)-b-poly(this compound) (PEG-PHPMA): Synthesized via techniques like photoinitiated polymerization-induced self-assembly (photo-PISA), these copolymers are used to create nano-objects like vesicles. researchgate.net

Reversible Addition-Fragmentation Chain-Transfer (RAFT) polymerization is a powerful controlled radical polymerization technique used to synthesize well-defined polymers and copolymers of HPMA with controlled molecular weights and low polydispersity. whiterose.ac.ukresearchgate.net

The RAFT process utilizes a chain transfer agent (CTA) to mediate the polymerization, allowing for the growth of polymer chains in a living manner. This control is crucial for the synthesis of complex architectures like block copolymers. In the RAFT dispersion polymerization of HPMA to form PSMA-PHPMA diblock copolymers, high monomer conversions (≥98%) can be achieved in as little as 70 minutes at 90°C, yielding polymers with narrow molecular weight distributions (Mw/Mn ≤ 1.37). whiterose.ac.uk

A key application of RAFT with HPMA is in polymerization-induced self-assembly (PISA). In this one-pot process, a soluble polymer block (macro-CTA) is chain-extended with HPMA. As the PHPMA block grows, it becomes insoluble in the reaction medium, triggering self-assembly into various morphologies such as spheres, worms, or vesicles. whiterose.ac.ukresearchgate.net For example, PGMA-PHPMA block copolymers can be synthesized via in-situ RAFT PISA to form worm-like micelles that assemble into hydrogels. researchgate.net Similarly, the RAFT polymerization of N-(2-hydroxypropyl)methacrylamide (HPMAm), a closely related monomer, demonstrates pseudo-first-order kinetics, indicating a controlled polymerization process. nih.gov

The table below summarizes key findings from RAFT polymerization of HPMA and related monomers.

| Polymer System | Polymerization Technique | Key Findings | Reference |

| PSMA-PHPMA | RAFT Dispersion Polymerization | ≥98% conversion in 70 min; Mw/Mn ≤ 1.37; formation of spheres, worms, vesicles. | whiterose.ac.uk |

| PGMA-PHPMA | RAFT PISA | Forms worm-like micelles and self-assembled hydrogels. | researchgate.net |

| Poly(HPMAm) | RAFT Polymerization | Pseudo-first-order kinetics; well-defined polymer structures achieved. | nih.gov |

This table is generated based on data from cited research articles.

Atom Transfer Radical Polymerization (ATRP) for this compound Polymerization

Atom Transfer Radical Polymerization (ATRP) is a controlled radical polymerization technique that enables the synthesis of polymers with predetermined molecular weights, low polydispersity, and well-defined architectures. wikipedia.orgsigmaaldrich.com This method has been successfully applied to the polymerization of this compound (HPMA), a functional monomer containing a hydroxyl group. acs.org The control afforded by ATRP is particularly valuable for creating complex structures like block copolymers. cmu.edu

The fundamental principle of ATRP involves a reversible equilibrium between active, propagating radical species and dormant species, typically an alkyl halide. wikipedia.org This equilibrium is mediated by a transition metal complex, most commonly based on copper, which acts as the catalyst. wikipedia.org For HPMA polymerization, key components of the ATRP system include the monomer, an initiator (usually an alkyl halide), and a catalyst system composed of a transition metal salt (e.g., copper(I) bromide) and a ligand (e.g., 2,2′-bipyridyl). cmu.eduijpras.com

The choice of solvent is critical for the successful ATRP of hydroxy-functional methacrylates like HPMA. The polar hydroxyl group influences solubility and can interact with the catalyst complex. cmu.edu Studies have shown that HPMA can be effectively polymerized in methanol, achieving high conversion and low polydispersity (Mw/Mn = 1.09). acs.org Aqueous systems or water/methanol mixtures have also been used; while these can lead to faster polymerization rates, maintaining control to achieve low polydispersity can be more challenging. acs.org For instance, in a 50/50 water/methanol mixture, HPMA polymerization resulted in a relatively low polydispersity of 1.17. acs.org The success of ATRP in such protic media often depends on selecting ligands that stabilize the copper catalyst against disproportionation or hydrolysis. cmu.edu

The following table summarizes typical conditions and results for the ATRP of HPMA and the closely related 2-hydroxyethyl methacrylate (HEMA), illustrating the controlled nature of the polymerization.

| Monomer | Catalyst/Ligand | Initiator | Solvent | Temperature (°C) | Resulting Polydispersity (Mw/Mn) | Reference |

|---|---|---|---|---|---|---|

| HPMA | Cu(I) complex | Not Specified | Methanol | 20 | 1.09 | acs.org |

| HPMA | Cu(I) complex | Not Specified | 50/50 Water/Methanol | 20 | 1.17 | acs.org |

| HEMA | CuCl/bpy | Alkyl bromide | Methyl ethyl ketone / 1-propanol | 50 | Low (unspecified value) | cmu.edu |

Polymerization Kinetics and Reaction Engineering

Influence of Monomer Structure on Polymerization Reactivity

The chemical structure of this compound is central to its polymerization behavior. It possesses two key functional groups: the methacrylate group and the secondary hydroxyl group. chemicalbook.com The methacrylate moiety contains a carbon-carbon double bond that is susceptible to attack by radicals, making it readily polymerizable via free-radical mechanisms. chemicalbook.comatamankimya.com This reactivity allows HPMA to form homopolymers and to be incorporated into copolymers with a wide range of other monomers, such as acrylates, styrene, and vinyl compounds. chemicalbook.comatamankimya.com

The presence of the hydroxyl (-OH) group significantly influences the properties of both the monomer and the resulting polymer. It imparts hydrophilicity and serves as a reactive handle for post-polymerization modification or, more commonly, for cross-linking reactions. chemicalbook.com While beneficial for the final polymer's properties, the labile proton of the hydroxyl group can complicate certain types of polymerization, such as anionic polymerization. cmu.edu However, it is well-tolerated in controlled radical polymerizations like ATRP, provided the reaction conditions are optimized. cmu.edu The radical polymerization of hydroxy-functional methacrylates is often a heterophase process, as the polymer formed can be insoluble in its own monomer, which can affect the reaction kinetics. researchgate.net Compared to its structural isomer 4-hydroxybutyl acrylate (B77674) (HBA), the resulting poly(this compound) (PHPMA) is more hydrophobic. researchgate.net

Real-time Monitoring of this compound Polymerization

Reaction engineering relies on the ability to monitor the polymerization process in real time to ensure control over the final polymer properties. americanlaboratory.com Several analytical techniques can be adapted for the online monitoring of methacrylate polymerizations. These methods track key parameters such as monomer conversion, molecular weight evolution, and viscosity. rsc.orgpcimag.com

Spectroscopic techniques are particularly powerful for this purpose. Fourier Transform Infrared (FTIR) and Raman spectroscopy can monitor the concentration of the monomer by tracking the disappearance of the characteristic vibrational bands of the methacrylate C=C double bond as it is converted into a single bond in the polymer backbone. rsc.orgkeit.co.uk Nuclear Magnetic Resonance (NMR) spectroscopy can also be employed to follow the reaction progress and confirm the structure of the resulting polymer. rsc.orgnih.gov

Dielectric spectroscopy is another method used to track polymerization, as the conversion of small, polar monomer molecules into a much larger, less mobile polymer chain leads to significant changes in the dielectric properties of the reaction medium. rsc.org For more comprehensive analysis, integrated systems like the Automatic Continuous Online Monitoring of Polymerization (ACOMP) platform can be used. americanlaboratory.compcimag.com ACOMP continuously extracts a small sample from the reactor and measures multiple parameters simultaneously, such as monomer concentration (via UV/VIS spectroscopy), intrinsic viscosity, and weight-average molecular weight (via light scattering). americanlaboratory.compcimag.com

The following table outlines various techniques used for the real-time monitoring of polymerization reactions applicable to HPMA.

| Monitoring Technique | Parameter(s) Measured | Principle of Operation | Reference |

|---|---|---|---|

| FTIR/Raman Spectroscopy | Monomer Conversion, Reaction Rate | Measures the decrease in intensity of the C=C bond vibration of the methacrylate group. | rsc.orgacs.org |

| Dielectric Spectroscopy | Monomer Conversion, Reaction Progress | Tracks changes in capacitance and conductance as monomer is converted to polymer. | rsc.org |

| NMR Spectroscopy | Monomer Conversion, Polymer Structure | Monitors the disappearance of monomer signals and the appearance of polymer signals. | rsc.org |

| ACOMP System | Monomer Concentration, Molecular Weight, Intrinsic Viscosity | Integrated system using UV/VIS, light scattering, and viscometry on a continuously extracted sample stream. | americanlaboratory.compcimag.com |

Cross-linking of this compound Polymers

Polymers derived from this compound can be transformed from linear, soluble chains into insoluble, three-dimensional networks through cross-linking. nih.gov This process significantly enhances the mechanical strength, thermal stability, and solvent resistance of the material. nih.gov The hydroxyl group present on each repeating unit of the PHPMA chain is the primary site available for initiating cross-linking reactions. chemicalbook.com

A common method to create a cross-linked network is to copolymerize HPMA with a small amount of a bifunctional or multifunctional monomer, known as a cross-linking agent. mdpi.com This agent has two or more polymerizable groups (e.g., methacrylate groups) that can be incorporated into two different growing polymer chains, thus forming a covalent bridge between them. mdpi.com

A widely used cross-linking agent for methacrylate-based systems is ethylene (B1197577) glycol dimethacrylate (EGDMA). nih.govnih.gov During the polymerization of HPMA in the presence of EGDMA, the EGDMA molecules become part of the polymer backbone, creating a durable network structure. nih.gov The density of these cross-links, which can be controlled by adjusting the concentration of the cross-linking agent, dictates the final properties of the material. nih.gov For example, increasing the cross-linker concentration in poly(2-hydroxyethyl methacrylate) networks leads to a decrease in the material's ability to swell in water and an increase in its glass transition temperature (Tg). nih.gov Another example is N,N′-bis(acryloyl)cystamine (BAC), a cross-linker containing a disulfide bond, which can be used to create biodegradable nanogels that degrade under specific reducing conditions. mdpi.com

The impact of cross-linker concentration on the properties of a hydrogel based on the similar monomer HEMA is detailed in the table below.

| Base Monomer | Cross-linking Agent | Cross-linker Concentration (mol %) | Swelling in ACSF* at 37°C (% w/w) | Glass Transition Temp (Tg) (°C) | Reference |

|---|---|---|---|---|---|

| HEMA | EGDMA | 8 | 32 | 145 | nih.gov |

| HEMA | EGDMA | 12 | Not Specified | Not Specified | nih.gov |

| HEMA | EGDMA | 16 | 18 | 159 | nih.gov |

*ACSF: Artificial Cerebrospinal Fluid

Advanced Polymeric Materials Derived from 2 Hydroxypropyl Methacrylate

Hydrogel Formulations and their Characteristics

Hydrogels are three-dimensional, crosslinked polymer networks capable of absorbing and retaining large volumes of water without dissolving. The inclusion of HPMA enhances the hydrophilicity and biocompatibility of these materials, making them suitable for a range of applications.

The synthesis of poly(2-Hydroxypropyl methacrylate) (pHPMA) hydrogels is typically achieved through free-radical polymerization of the HPMA monomer in an aqueous solution. This process requires a crosslinking agent to form the three-dimensional network. Ethylene (B1197577) glycol dimethacrylate (EGDMA) is a commonly used crosslinker, which copolymerizes with HPMA to create covalent bonds between polymer chains. The polymerization is initiated by thermal initiators, such as potassium persulfate (KPS), or photoinitiators.

The swelling behavior of a hydrogel is a critical characteristic, defined by its equilibrium water content (EWC). This property is governed by the balance between the osmotic force driving water into the hydrophilic network and the elastic retractive force of the crosslinked polymer chains. The density of crosslinks is a key determinant of swelling; a higher concentration of the crosslinking agent results in a more tightly linked network, which restricts the uptake of water and leads to a lower EWC. The hydrophilic nature of the pendant hydroxyl groups on the pHPMA chains is crucial for water absorption, drawing fluid into the network until equilibrium is reached.

Table 1: Representative Components for the Synthesis of a pHPMA Hydrogel This table presents an illustrative formulation based on common practices for methacrylate (B99206) hydrogel synthesis.

| Component | Function | Example Concentration |

| This compound (HPMA) | Monomer | 80-95 mol% |

| Ethylene glycol dimethacrylate (EGDMA) | Crosslinking Agent | 1-5 mol% |

| Potassium persulfate (KPS) | Initiator | 0.5-2 wt% of monomer |

| Water | Solvent | Varies to control solids content |

Stimuli-responsive, or "smart," hydrogels can undergo significant changes in their properties, such as swelling volume, in response to external environmental triggers like temperature or pH. nih.gov HPMA can be copolymerized with functional monomers to impart these responsive properties.

Temperature-Responsive Hydrogels: By copolymerizing HPMA with a thermo-sensitive monomer like N-isopropylacrylamide (NIPA), hydrogels that exhibit a lower critical solution temperature (LCST) can be created. researchgate.net Below the LCST, the hydrogel is swollen with water. As the temperature increases above the LCST, the polymer network undergoes a phase transition, becoming more hydrophobic. This change causes the hydrogel to deswell and expel the absorbed water. researchgate.net Differential Scanning Calorimetry (DSC) is used to characterize these thermal transitions. Research on poly(NIPA/HPMA) hydrogels has shown that the inclusion of HPMA, a hydrophilic comonomer, can modulate the thermal properties of the resulting network. researchgate.net

Table 2: Thermal Characteristics of p(NIPA/HPMA) Xerogels with Varying Crosslinker Content (Data adapted from research on p(NIPA/HPMA) copolymers) researchgate.net

| Crosslinker (EGDMA) Content (mol%) | Glass Transition Temperature (Tg) (°C) | Melting Temperature (Tm) (°C) |

| 1 | 134.4 | 153.9 / 157.0 |

| 2 | 133.0 | 156.5 / 160.7 |

| 3 | 137.9 | 156.1 / 159.4 |

pH-Responsive Hydrogels: To create pH-sensitive hydrogels, HPMA can be copolymerized with monomers containing ionizable functional groups, such as acrylic acid (AA) or 2-(dimethylamino)ethyl methacrylate (DMAEMA). acs.orgmdpi.com In such hydrogels, the swelling behavior becomes dependent on the pH of the surrounding medium. For copolymers containing acidic groups (like AA), the hydrogel will swell significantly at high pH values (above the pKa of the acidic group) due to the deprotonation of the acid groups, leading to electrostatic repulsion between the resulting negative charges and increased water uptake. tandfonline.com Conversely, hydrogels with basic groups (like DMAEMA) swell at low pH values as the amine groups become protonated, creating positive charges that repel each other. acs.org This reversible, pH-dependent swelling allows for the controlled behavior of the hydrogel in different pH environments. nih.gov

Standard hydrogels have a microporous structure with mesh sizes on the nanometer scale, which can limit the diffusion of large molecules and the infiltration of cells. To overcome this, macroporous (pore sizes >50 nm) and superporous (pore sizes in the hundreds of micrometers) structures can be engineered. proquest.com These interconnected pores facilitate rapid swelling and transport within the gel matrix. sarpublication.com

Several techniques used for creating porous poly(2-hydroxyethyl methacrylate) (pHEMA) hydrogels are directly applicable to pHPMA. nih.govmdpi.comresearchgate.net

Porogen Leaching: This method involves polymerizing the monomer mixture in the presence of a porogen—a solid, water-soluble agent like sodium chloride or sugar crystals. researchgate.net After polymerization, the resulting solid composite is washed with water, dissolving and leaching out the porogen to leave behind a network of large, interconnected pores. researchgate.net

Phase Separation: Porosity can also be induced by causing the polymer to phase-separate during polymerization. This can be achieved by including a non-solvent (or poor solvent) in the polymerization mixture. As the polymer chains grow, they become insoluble in the solvent mixture and aggregate, forming a polymer-rich phase and a solvent-rich phase. The solvent-rich phase is later removed, creating pores in the final structure. nih.gov The use of a salt solution, such as NaCl, during polymerization can enhance this phase separation process, leading to the formation of macroporous hydrogels with controlled morphology. nih.gov

Nanomaterials and Nanoparticles from this compound

HPMA is a valuable component in the synthesis of advanced nanomaterials, particularly through the self-assembly of block copolymers. These materials can form various nanostructures, such as micelles, worms, and vesicles.

Block copolymers are macromolecules composed of two or more distinct polymer chains (blocks) covalently linked together. researchgate.net When a block copolymer containing a hydrophilic pHPMA block and a hydrophobic block is placed in a selective solvent (typically water), it will spontaneously self-assemble to minimize unfavorable interactions between the hydrophobic block and the aqueous environment. youtube.com This process, known as polymerization-induced self-assembly (PISA), is a highly efficient method for producing nanoparticles with controlled morphologies. nih.gov

The final morphology of the self-assembled nanostructures is primarily determined by the relative lengths of the hydrophilic and hydrophobic blocks. researchgate.net

Spherical Micelles: When the hydrophilic pHPMA block is significantly longer than the hydrophobic block, spherical micelles are typically formed. These consist of a dense, hydrophobic core surrounded by a stabilizing corona of hydrophilic pHPMA chains.

Worms (Cylindrical Micelles): As the length of the hydrophobic block increases relative to the hydrophilic block, a transition from spheres to cylindrical or "worm-like" micelles can occur.

Vesicles (Polymersomes): With a further increase in the hydrophobic block length, the block copolymer can assemble into vesicles, which are hollow spheres with a bilayer membrane enclosing an aqueous core.

A well-studied example involves the aqueous dispersion polymerization of HPMA using a hydrophilic macro-chain transfer agent, such as poly(2-(methacryloyloxy)ethyl phosphorylcholine) (PMPC), to form PMPC-b-pHPMA diblock copolymers. In this system, the growing pHPMA block becomes the hydrophobic component, driving the in-situ self-assembly into spheres, worms, or vesicles depending on the target degree of polymerization of the pHPMA block.

The precise morphology and size of nanoparticles derived from HPMA are critical for their function and are determined using a suite of advanced characterization techniques.

Transmission Electron Microscopy (TEM): TEM provides direct visualization of the nanoparticles, allowing for the confirmation of their morphology (e.g., spheres, worms, vesicles) and measurement of their dimensions. rsc.org Cryo-TEM, where samples are flash-frozen, is often used to observe the structures in their native, hydrated state. rsc.org

Dynamic Light Scattering (DLS): DLS is used to measure the hydrodynamic diameter (Dh) of the nanoparticles in solution and to assess the particle size distribution (polydispersity index, PDI). researchgate.net It provides information on the effective size of the particle, including the solvated corona.

Small-Angle X-ray Scattering (SAXS): SAXS is a powerful technique for obtaining detailed structural information about the nanoparticles, including the core radius, corona thickness, and aggregation number (the number of polymer chains per nanoparticle). rsc.org

Electrophoretic Light Scattering (ELS): ELS is used to determine the zeta potential of the nanoparticles, which provides a measure of their surface charge and is an indicator of colloidal stability. nih.gov

Research on nanoparticles formed from poly[N-(2-hydroxypropyl)methacrylamide]-b-poly[2-(diisopropylamino)ethyl methacrylate] (PHPMA-b-PDPA) provides a detailed example of such characterization. rsc.org

Table 3: Characterization Data for PHPMA-b-PDPA Nanoparticles (Data adapted from research on PHPMA-b-PDPA nanoparticles at pH 7.4) rsc.org

| Characterization Technique | Parameter | Measured Value |

| Dynamic Light Scattering (DLS) | Hydrodynamic Diameter (Dh) | 46 nm |

| Static Light Scattering (SLS) | Radius of Gyration (Rg) | 24 nm |

| SLS / DLS | Rg/RH Ratio | ~1.0 |

| Cryo-Transmission Electron Microscopy (Cryo-TEM) | Morphology | Spherical |

| Small-Angle X-ray Scattering (SAXS) | Particle Radius (R) | ~23 nm |

The ratio of the radius of gyration to the hydrodynamic radius (Rg/RH) gives insight into the internal structure of the particle; a value of ~1.0, as observed in this study, is consistent with a core-shell spherical structure. rsc.org

High-Performance and Specialty Polymers

Polymers derived from this compound (HPMA) have garnered significant attention for their use in creating high-performance and specialty materials. The inherent properties of poly(this compound) (pHPMA), such as its hydrophilicity, biocompatibility, and the presence of a reactive hydroxyl group, make it an ideal building block for sophisticated polymer architectures. taskcm.com These advanced materials are designed to exhibit specific, controllable, and often unique functionalities, leading to their application in cutting-edge fields.

Smart Materials and Self-Healing Polymers based on this compound

"Smart" or "intelligent" polymers are materials that can respond to small changes in their external environment with a significant, often reversible, change in their properties. researchgate.net HPMA is a valuable monomer for creating such materials, particularly stimuli-responsive hydrogels. nih.govnih.gov These hydrogels can change their swelling behavior, network structure, or other properties in response to triggers like pH and temperature. nih.govoulu.fi

The incorporation of ionizable pendant groups into the polymer backbone can impart pH-responsive behavior. nih.gov For example, copolymerizing HPMA with acidic or basic monomers results in hydrogels that swell or de-swell at specific pH values, a property useful for targeted drug delivery systems. oulu.fi Similarly, thermo-responsive polymers can be created, which undergo a volume-phase transition at a specific temperature, enabling applications such as temperature-triggered release mechanisms. nih.govnih.gov

Self-healing polymers represent another class of advanced materials, designed to autonomously repair damage and extend their operational lifespan. researchgate.netnih.gov The concept is inspired by the regenerative capabilities of biological systems. nih.gov Intrinsic self-healing mechanisms are based on the inherent ability of the polymer to reform bonds after damage, often through reversible chemical reactions or supramolecular interactions. nih.govkinampark.com

One prominent strategy for imparting self-healing capabilities to HPMA-based polymers is through the use of dynamic covalent bonds, such as those formed in Diels-Alder reactions. nih.govmdpi.com In one approach, HPMA is used as an end-capping agent in the synthesis of urethane (B1682113) acrylate (B77674) prepolymers. These prepolymers can incorporate functional groups that participate in reversible Diels-Alder reactions, allowing the material to be "mended" by applying a stimulus like heat, which reverses the reaction and allows the bonds to reform upon cooling, thus healing the crack. mdpi.comresearchgate.net

Table 1: Examples of Stimuli-Responsive Systems Based on HPMA Copolymers

| Stimulus | Co-monomer / Functional Group | Resulting Behavior | Potential Application |

| pH | Methacrylic Acid | Swelling/deswelling in response to pH changes nih.govoulu.fi | Colon-specific drug delivery oulu.fi |

| Temperature | N-isopropylacrylamide (NIPAAm) | Volume phase transition at a lower critical solution temperature (LCST) nih.gov | Temperature-controlled release, smart membranes nih.govmdpi.com |

| Enzymes | Glycyl-glycyl-phenylalanyl-glycyl (GFLG) peptide sequence | Cleavage of peptide linkers by specific enzymes (e.g., cathepsin B) nih.gov | Targeted drug release in tumor environments nih.govnih.gov |

Poly(this compound) in Sophisticated Membranes

The unique properties of pHPMA make it a suitable material for the fabrication of advanced membranes for a variety of applications, including microfiltration and controlled substance release. researchgate.net HPMA-based hydrogels can be coated onto porous supports to create composite membranes that exhibit stimuli-responsive behavior. mdpi.com

These "smart" membranes can alter their permeability in response to external signals, such as temperature or pH. nih.govtd.org For instance, a membrane coated with a thermo-responsive pHPMA copolymer can have its pore size modulated by changing the temperature. Below a certain temperature, the polymer is swollen and hydrated, restricting flow through the pores. Above this temperature, the polymer collapses and dehydrates, opening the pores and increasing permeability. nih.gov This functionality is particularly useful for creating self-cleaning membranes, where a temperature change can trigger the release of foulants. nih.gov

In the field of separation science, pHPMA-based affinity membranes are being explored. These membranes are modified to include specific ligands that can bind to target molecules. This approach has been investigated for biomedical applications, such as the removal of specific antibodies from blood plasma. For example, membranes based on the closely related poly(hydroxyethyl methacrylate) (pHEMA) have been functionalized with DNA to capture anti-dsDNA antibodies, which are implicated in autoimmune diseases. researchgate.net The high hydrophilicity and biocompatibility of pHPMA make it an excellent candidate for similar sophisticated, biocompatible separation systems.

Table 2: Research Findings on HPMA-Based Advanced Membranes

| Membrane Type | Key Feature | Mechanism of Action | Investigated Application |

| Thermo-responsive Composite Membrane | Temperature-controlled permeability | A thermo-responsive HPMA copolymer hydrogel coated on a porous support swells or collapses with temperature changes, altering pore size. nih.govmdpi.com | On-demand filtration, self-cleaning surfaces nih.gov |

| pH-Responsive Membrane | pH-dependent permeation | Copolymerization with ionizable monomers allows the membrane's hydrogel layer to swell or shrink based on the pH of the surrounding medium. nih.govoulu.fi | Controlled loading and release of drugs and other chemical substances oulu.firesearchgate.net |

| Affinity Membrane | Selective binding of target molecules | The pHPMA membrane surface is functionalized with ligands (e.g., peptides, DNA) that have a high affinity for specific biomolecules. researchgate.netresearchgate.net | Bioseparations, removal of pathogenic substances from biological fluids researchgate.net |

Biomedical Applications of 2 Hydroxypropyl Methacrylate and Its Polymers

Drug Delivery Systems

The unique properties of 2-Hydroxypropyl methacrylate (B99206) (HPMA) make it a highly promising monomer for the development of sophisticated drug delivery systems. chemicalbook.com Polymers derived from HPMA can enhance the solubility and stability of conjugated drugs, improve their pharmacokinetics, and reduce side effects. nih.govnih.gov The versatility of HPMA copolymers allows for their use in delivering a wide array of therapeutic agents, including anti-inflammatory drugs, antibiotics, and anticancer agents. nih.govnih.gov

HPMA copolymers function as high-molecular-weight carriers that can significantly alter the biodistribution of attached drugs. nih.gov By conjugating a therapeutic agent to the polymer backbone, often via a biodegradable spacer, the drug's circulation time is extended, and renal clearance is circumvented. nih.govnih.gov This leads to passive accumulation in solid tumors through the enhanced permeability and retention (EPR) effect. nih.gov

The release of the drug from the HPMA carrier is governed by the nature of the linker. For instance, researchers have utilized pH-sensitive hydrazone bonds to conjugate drugs like doxorubicin (B1662922) (Dox). nih.gov In the acidic environment of tumors, this bond is cleaved, triggering the release of the active drug. A study comparing HPMA-Dox conjugates prepared via different polymerization methods found that those with a lower dispersity (a measure of the uniformity of polymer chain lengths) showed different release profiles, highlighting the importance of controlled polymerization techniques like RAFT (Reversible Addition-Fragmentation chain-Transfer) in tuning release kinetics. nih.gov

A comparative study investigated the release dynamics of Naproxen, a poorly water-soluble anti-inflammatory drug, from both poly(2-hydroxyethyl methacrylate) (pHEMA) and poly(2-hydroxypropyl methacrylate) (pHPMA) composites. nih.gov The release was found to be dependent on the drug loading percentage and the pH of the medium, with the diffusion of the drug through the polymer matrices following a Fickian model. nih.gov Results indicated that a lower mass percentage of Naproxen in the composite led to better release. nih.gov

Table 1: Research Findings on HPMA-based Polymeric Drug Carriers

| Polymer System | Therapeutic Agent | Key Finding |

|---|---|---|

| pHPMA conjugate | Doxorubicin (Dox) | Conjugates with low dispersity (Ð = 1.13) prepared via RAFT polymerization showed potential for controlled, pH-sensitive drug release. nih.gov |

| pHPMA composite | Naproxen (NPX) | Drug release follows a Fickian diffusion model and is more efficient at lower drug loading percentages. pHPMA improved NPX solubility. nih.gov |

The hydrophilic nature of HPMA polymers makes them ideal for forming hydrogels, which are three-dimensional, water-swollen polymer networks. chemicalbook.compolysciences.com These hydrogels can encapsulate therapeutic agents, protecting them from degradation and controlling their release. chemicalbook.comnih.gov The release mechanism from HPMA-based hydrogels is influenced by both drug diffusion and the degradation of the hydrogel matrix itself. nih.gov

Research has shown that the release kinetics can be tailored based on the properties of the encapsulated drug. nih.gov For instance, hydrophilic drugs like doxorubicin and vinblastine are released from HPMA hydrogels primarily through diffusion, with a partial contribution from hydrogel degradation. nih.gov In contrast, the release of hydrophobic drugs, such as cyclosporine A, is more closely tied to the degradation rate of the hydrogel, resulting in a slower release profile. nih.gov This tunability allows for the creation of delivery systems that can release drugs over extended periods. nih.gov The high water content of hydrogels provides a suitable environment for bioactive molecules and their porous structure can be engineered to control the diffusion of encapsulated agents. nih.govmdpi.com

HPMA copolymers have been extensively studied as carriers for targeted cancer therapy. nih.govchemicalbook.com Their ability to accumulate in tumor tissue via the EPR effect provides a form of passive targeting. nih.gov Active targeting can be achieved by attaching specific ligands, such as antibodies or peptides, to the polymer that recognize and bind to receptors overexpressed on cancer cells. nih.gov This dual targeting strategy enhances drug concentration at the tumor site, thereby increasing therapeutic efficacy and minimizing systemic toxicity. nih.govnih.gov

One study detailed the development of a combination therapy using HPMA copolymers to deliver both a PI3K/mTOR inhibitor (GDC-0980) and the chemotherapy drug docetaxel for prostate cancer. uni.lu In another approach, a copolymer of poly(2-(dimethylamino) ethyl methacrylate)-b-poly (hydroxy propyl methacrylate) was used to encapsulate either doxorubicin or a MCL-1 CRISPR/Cas9 plasmid. bohrium.com To achieve site-specific targeting for non-small cell lung cancer, the AS1411 aptamer, which targets nucleolin receptors, was attached to the surface of these nanoparticles. The targeted combination therapy demonstrated enhanced cellular uptake and significantly higher cytotoxicity in cancer cells compared to non-targeted nanoparticles or individual treatments. bohrium.com

Furthermore, modification of HPMA polymers with molecules like fucose has been shown to enable the formation of thermoresponsive nanoparticles. rsc.org These nanoparticles can be designed for targeted cell-binding, offering a promising strategy for treating diseases like pancreatic cancer. rsc.org

Injectable hydrogels can act as local depots for the sustained release of therapeutic agents, which is advantageous for long-term treatment and improving patient compliance. rsc.orgnih.govpharmtech.com These systems are typically injected as a liquid solution that undergoes a sol-gel transition in the body to form a stable, drug-loaded depot. d-nb.info

Researchers have developed a self-healing material from poly(this compound) that can serve as an injectable vehicle and depot. rsc.org This depot can localize thermoresponsive, fucose-modified HPMA nanoparticles containing doxorubicin. Following injection, the depot permits the controlled and sustained release of the drug from the nanoparticles, combining localization with targeted delivery. rsc.org Such injectable systems hold promise for delivering immunomodulatory agents, chemotherapy drugs, and other therapeutics directly to a target site, such as a tumor, thereby enhancing local efficacy and reducing systemic side effects. nih.gov

Tissue Engineering and Regenerative Medicine

Polymers of this compound are utilized in tissue engineering and regenerative medicine for their ability to form scaffolds that support cell growth and tissue formation. polysciences.com The properties of these polymers, such as their hydrophilicity and potential for functionalization, make them suitable for creating environments that mimic the natural extracellular matrix (ECM). nih.gov

In tissue engineering, a scaffold's primary role is to provide mechanical support and a template for cells to attach, proliferate, and differentiate, ultimately forming new tissue. nih.govnih.gov The design of scaffolds using HPMA-related polymers focuses on creating a porous, interconnected structure that allows for nutrient and waste exchange. rsc.orgresearchgate.net

While much of the foundational work has been done with the closely related poly(2-hydroxyethyl methacrylate) (pHEMA), the principles are applicable to pHPMA. nih.govacs.org Scaffolds can be fabricated using techniques like porogen leaching, where salt crystals are used to create pores within the polymerizing hydrogel. researchgate.netmdpi.com Another method is cryogelation, which involves freezing the polymer solution to form ice crystals that, upon thawing, leave behind an interconnected macroporous structure. nih.gov

One study described the preparation of a biodegradable 3D hydrogel from hydroxypropyl cellulose modified with methacrylic anhydride (HPC-MA). rsc.org By taking advantage of the temperature-responsive phase separation of the material, scaffolds with pore sizes ranging from 30 to 300 μm and a high interconnected porosity of approximately 90% were created. rsc.org These scaffolds showed high water retention and were found to be biocompatible with human adipose-derived stem cells, which successfully differentiated into fat cells within the scaffold, demonstrating its potential for adipose tissue engineering. rsc.org

Table 2: Properties of HPC-MA Scaffolds for Adipose Tissue Engineering rsc.org

| HPC-MA Concentration | Swelling Ratio | Storage Modulus (kPa) | Pore Size Range (μm) | Interconnected Porosity |

|---|---|---|---|---|

| 10 wt% | 35.83 | 0.75 | 30 - 300 | ~90% |

| 15 wt% | Not specified | 2.10 (approx.) | 30 - 300 | ~90% |

The mechanical properties, such as the storage modulus, and the swelling ratio of these scaffolds can be tuned by altering the polymer concentration, which is crucial for matching the characteristics of the target tissue. rsc.org